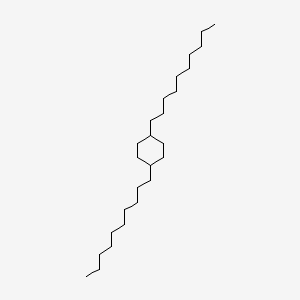
1,4-Didecylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Didecylcyclohexane is an organic compound with the molecular formula C26H52. It is a derivative of cyclohexane, where two decyl groups are attached to the 1 and 4 positions of the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Didecylcyclohexane typically involves the alkylation of cyclohexane. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve a high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate and minimize side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Didecylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The decyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of decylcyclohexanol, decylcyclohexanone, or decylcyclohexanoic acid.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1,4-Didecylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of alkyl chain length on the physical and chemical properties of cyclohexane derivatives.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Medicine: Explored for its potential as a component in pharmaceutical formulations to enhance the solubility and stability of hydrophobic drugs.
Industry: Utilized as a lubricant additive to improve the performance and longevity of mechanical systems.
Mécanisme D'action
The mechanism of action of 1,4-Didecylcyclohexane is primarily related to its hydrophobic interactions with other molecules. The long decyl chains allow the compound to interact with lipid membranes, potentially altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Di-n-octylcyclohexane: Similar structure but with shorter octyl chains.
1,4-Di-n-dodecylcyclohexane: Similar structure but with longer dodecyl chains.
1,4-Di-n-hexylcyclohexane: Similar structure but with even shorter hexyl chains.
Uniqueness
1,4-Didecylcyclohexane is unique due to its specific chain length, which provides a balance between hydrophobicity and molecular size. This balance makes it particularly suitable for applications where moderate hydrophobic interactions are desired, such as in drug delivery systems and lubricant formulations .
Propriétés
Numéro CAS |
55334-20-8 |
|---|---|
Formule moléculaire |
C26H52 |
Poids moléculaire |
364.7 g/mol |
Nom IUPAC |
1,4-didecylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-19-25-21-23-26(24-22-25)20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
Clé InChI |
ZDOBWFOCGGBPNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1CCC(CC1)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


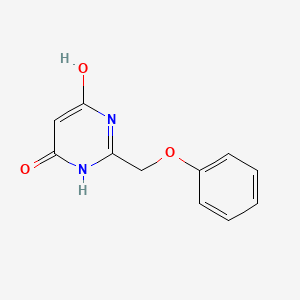
![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)
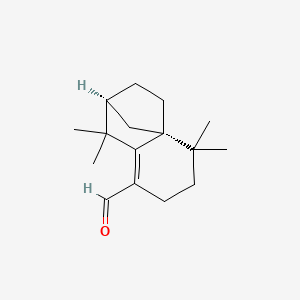
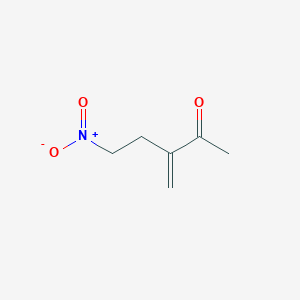
![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)

![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)

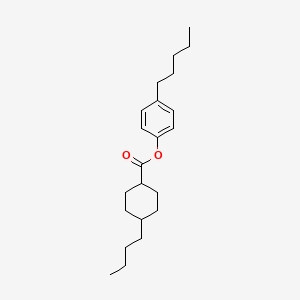


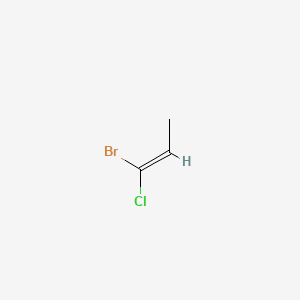
![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)
